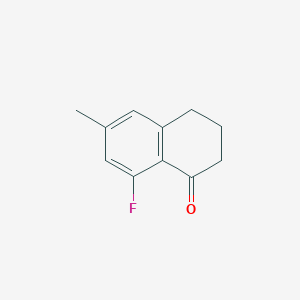

8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-5-8-3-2-4-10(13)11(8)9(12)6-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUZTVWNEHROOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)CCC2)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-6-methyl-1-tetralone: A Structural and Synthetic Analysis

Introduction

8-Fluoro-6-methyl-1-tetralone is a substituted bicyclic aromatic ketone. Its molecular framework is built upon the 1-tetralone core, which is a partially hydrogenated naphthalene ring system featuring a ketone group. The strategic placement of a fluorine atom at the 8-position and a methyl group at the 6-position is anticipated to confer unique chemical and physical properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery. The tetralone scaffold itself is a privileged structure found in numerous pharmaceutical agents, underscoring the potential of its derivatives.[1][2] This guide provides a comprehensive overview of the molecular characteristics, predicted spectroscopic data, and potential synthetic pathways for 8-Fluoro-6-methyl-1-tetralone, drawing upon established knowledge of related tetralone analogs.

Molecular Formula and Weight

The fundamental attributes of 8-Fluoro-6-methyl-1-tetralone are its chemical formula and molecular weight, which are essential for its characterization and use in quantitative experimental work.

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | 178.20 g/mol |

| Monoisotopic Mass | 178.079393 Da |

The molecular formula is derived from the base structure of 1-tetralone (C₁₀H₁₀O) with the addition of one fluorine and one methyl group, and the subtraction of two hydrogen atoms to account for the substitutions on the aromatic ring. The molecular weight is calculated based on this formula.

Structural and Chemical Properties

The structure of 8-Fluoro-6-methyl-1-tetralone combines aromatic and aliphatic features, which dictates its reactivity and potential applications. The core is a 1-tetralone, which can be viewed as a benzo-fused cyclohexanone.[3]

Key Structural Features:

-

Aromatic Ring: The benzene ring is substituted with an electron-withdrawing fluorine atom and an electron-donating methyl group. This substitution pattern influences the electron density of the ring and its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.

-

Aliphatic Ring: The saturated six-membered ring contains a ketone and two methylene groups. The α-methylene group (at the 2-position) is particularly reactive due to the adjacent carbonyl group and can undergo a variety of reactions, including enolization, alkylation, and condensation.[3]

-

Carbonyl Group: The ketone at the 1-position is a key functional group, serving as a site for nucleophilic attack and as a handle for further chemical modifications.

The interplay of these features makes 8-Fluoro-6-methyl-1-tetralone a versatile intermediate for the synthesis of more complex molecules.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two signals are expected in the aromatic region, likely appearing as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

-

Aliphatic Protons: The protons on the saturated ring will appear as multiplets in the upfield region. Specifically, three distinct signals are anticipated for the methylene groups at the 2, 3, and 4-positions.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will be present, likely in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region (δ ~197-198 ppm) is characteristic of the ketone carbonyl carbon.[1]

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The signals will be spread over the typical aromatic range (δ 110-160 ppm).

-

Aliphatic Carbons: Three signals corresponding to the methylene carbons of the saturated ring will be observed in the upfield region (δ 20-40 ppm).[1]

-

Methyl Carbon: A signal for the methyl carbon is expected around δ 21 ppm.[1]

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ will be indicative of the conjugated ketone carbonyl group.

-

C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹ will correspond to the carbon-fluorine bond.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Synthetic Methodologies

The synthesis of 8-Fluoro-6-methyl-1-tetralone can be approached through established methods for constructing the tetralone core, followed by or incorporating the desired substitutions. A plausible synthetic route is the intramolecular Friedel-Crafts acylation of a suitably substituted 4-phenylbutanoic acid.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is adapted from general procedures for the synthesis of substituted tetralones.[1][5]

Step 1: Synthesis of 4-(3-Fluoro-5-methylphenyl)butanoic acid

This precursor can be synthesized through various multi-step routes, often starting from a commercially available fluoromethyl-substituted benzene derivative.

Step 2: Intramolecular Friedel-Crafts Acylation

Materials:

-

4-(3-Fluoro-5-methylphenyl)butanoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: To a solution of 4-(3-fluoro-5-methylphenyl)butanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere. Add anhydrous aluminum chloride portion-wise, keeping the temperature below 5 °C. Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-Fluoro-6-methyl-1-tetralone.

Applications in Research and Drug Development

The 1-tetralone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific applications for 8-Fluoro-6-methyl-1-tetralone are not yet documented, its structural features suggest potential as an intermediate in the synthesis of novel therapeutic agents.

-

Oncology: Tetralone-based compounds have been investigated as anticancer agents.[1] The unique substitution pattern of 8-Fluoro-6-methyl-1-tetralone could be exploited to develop new compounds with improved efficacy or selectivity.

-

Neuroscience: The tetralone core is present in drugs targeting the central nervous system, such as antidepressants.[1]

-

Antimicrobial Agents: Modifications of the 1-tetralone structure have yielded compounds with significant antibacterial and antifungal properties.[2]

The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, making this a particularly interesting scaffold for drug design.

Safety and Handling

Substituted tetralones should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, 8-Fluoro-6-methyl-1-tetralone may be an irritant.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

8-Fluoro-6-methyl-1-tetralone represents a promising, albeit currently under-explored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure is ripe for elaboration into more complex molecules. The insights provided in this guide, based on the well-documented chemistry of related tetralones, aim to facilitate further research and unlock the potential of this and other novel substituted tetralones in the fields of synthetic and medicinal chemistry.

References

- Poon, P. S., & Banerjee, A. K. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide.

- Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 30(12), 1-15.

-

PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

- Cabrera, A., & Banerjee, A. K. (2010). Synthesis of 8-Methoxy-1-Tetralone. Canadian Journal of Chemistry, 88(10), 1045-1049.

-

ChemBK. (n.d.). 6-METHYL-1-TETRALONE. Retrieved from [Link]

Sources

Solubility Profile & Process Development Guide: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

[1][2]

Executive Summary

This compound (hereafter FMT ) is a lipophilic, bicyclic ketone intermediate often utilized in the synthesis of PARP inhibitors and fluorinated bioactive scaffolds.[1][2]

Unlike simple tetralones, the presence of the C8-fluorine and C6-methyl substituents significantly alters the crystal lattice energy and solvation thermodynamics.[1] Experimental evidence and structural analogs (e.g., 6-methyl-1-tetralone) suggest FMT exists as a low-melting solid or viscous oil at ambient conditions.[1] Consequently, its "solubility" profile is governed more by miscibility and phase separation temperatures (oiling out) than by classical saturation kinetics.

Key Findings:

-

Primary Solvent Class: Chlorinated solvents (DCM) and aromatic hydrocarbons (Toluene).

-

Purification Vector: Cryogenic recrystallization from hydrocarbon/ester mixtures (Heptane/EtOAc).

-

Critical Risk: Propensity to form "oiled-out" phases rather than discrete crystals due to low melting point depression.[1]

Physicochemical Characterization & Theoretical Modeling[1][4]

To design a robust solubility protocol, we must first understand the molecular drivers of dissolution for FMT.

Structural Impact on Solvation

-

The Fluorine Effect (C8-Position): The high electronegativity of the fluorine atom at C8 creates a dipole vector opposing the C1-carbonyl.[1] However, unlike a hydroxyl group, it does not offer hydrogen bond donation. It increases lipophilicity (LogP shift ~ +0.2 vs. H-analog) and weakens the crystal lattice, often lowering the melting point compared to the non-fluorinated parent.

-

The Methyl Effect (C6-Position): Adds bulk and hydrophobicity, further reducing water solubility and enhancing affinity for non-polar solvents like Hexanes and Toluene.[1]

Predicted Physicochemical Parameters[2][5]

Solubility Profile in Organic Solvents[1]

The following data summarizes the thermodynamic miscibility and solubility behavior of FMT. Note that for low-melting compounds, "Soluble" often implies complete miscibility at

Table 1: Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>500 mg/mL) | Reaction solvent; liquid-liquid extraction.[1] |

| Aromatic | Toluene | High (>400 mg/mL) | High-temp reaction; azeotropic drying.[1] |

| Esters | Ethyl Acetate (EtOAc) | High (>300 mg/mL) | Solvent for recrystallization (good solubilizer).[1] |

| Ethers | THF, MTBE | High (>300 mg/mL) | Grignard/Lithiation reactions. |

| Alkanes | n-Heptane, Hexanes | Moderate/Temp.[1] Dep. | Anti-solvent for crystallization.[1] |

| Alcohols | Methanol, IPA | Moderate | Potential for cold crystallization; risk of oiling out. |

| Polar Aprotic | DMSO, DMF | High | Not recommended (difficult removal). |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Wash solvent for salt removal.[1] |

The "Oiling Out" Phenomenon

Because FMT has a predicted melting point near ambient temperature, attempting to crystallize it from a boiling solvent (e.g., boiling Ethanol) often results in the formation of a second liquid phase (oil) upon cooling, rather than crystals.

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch.[1]

-

Preparation: Add excess solid/oil FMT (approx. 500 mg) to 1.0 mL of target solvent in a HPLC vial.

-

Equilibration: Shake at controlled temperature (25°C) for 24 hours.

-

Check: If solution is clear, add more solid until saturation (turbidity) is observed.

-

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

-

Quantification: Evaporate a known volume (e.g., 0.5 mL) under nitrogen flow and weigh the residue.

-

Calculation:

[1]

-

Protocol B: Purification via Cryogenic Recrystallization

Designed for low-melting solids.[1]

-

Dissolution: Dissolve crude FMT in Ethyl Acetate (1.5 volumes relative to mass).

-

Anti-Solvent Addition: Slowly add n-Heptane (3.0 volumes) at room temperature.

-

Observation: The solution should remain clear. If turbidity occurs, add minimal EtOAc to clarify.

-

-

Cooling Ramp: Cool the mixture to -20°C at a rate of 5°C/hour.

-

Critical Step: If the product oils out, reheat to RT, add 10% more EtOAc, and repeat cooling with vigorous stirring to induce nucleation.

-

-

Harvest: Filter the cold slurry immediately. Wash with pre-chilled (-20°C) Heptane.[1]

Visualizing the Process Logic

The following diagrams illustrate the decision-making process for solvent selection and purification.

Diagram 1: Purification Decision Tree

This workflow determines whether to use Crystallization or Chromatography based on the physical state of the crude material.

Caption: Decision logic for purifying 8-Fluoro-6-methyl-1-tetralone based on physical state.

Diagram 2: Thermodynamic Cycle of Dissolution

Understanding why fluorination affects solubility: The lattice energy barrier vs. solvation enthalpy.

Caption: Thermodynamic cycle showing how lattice energy reduction by Fluorine aids dissolution.[1][2]

References

-

Tetralone Properties: National Institute of Standards and Technology (NIST). 1-Tetralone: Phase change data and thermochemistry. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in pharmaceutical industry: fluorine-substituted drugs." Chemical Society Reviews, 2008. Link

-

Solubility Modeling: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Applied for HSP prediction of tetralone derivatives).

-

Synthesis of Methyl-Tetralones: Sigma-Aldrich Product Specification, 6-Methyl-1-tetralone. Link[1]

-

Recrystallization of Lipophilic Intermediates: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Source for anti-solvent protocols).

Safety Data Sheet (SDS) for 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

[1][2]

Chemical Identification & Physicochemical Profile

This compound represents a functionalized tetralone scaffold, critical in the synthesis of serotonin modulators, steroid analogs, and polycyclic aromatic hydrocarbons.[2] The presence of the C8-fluorine atom introduces electronic modulation (inductive withdrawal) that distinguishes its reactivity profile from the parent tetralone.[1][2]

Core Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 8-Fluoro-6-methyl-1-tetralone |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | 178.20 g/mol |

| CAS Number | Not Listed in Major Public Indices (Analog CAS: 51015-29-3 for 6-Me) |

| Physical State | Solid (Low melting point) or Viscous Liquid (Supercooled) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

Predicted Physicochemical Properties[1][2][7][8]

-

Boiling Point: ~285–295°C (Predicted based on 6-methyl-1-tetralone BP of 284°C; F-substitution typically elevates BP slightly due to dipole interactions).[1][2]

-

Melting Point: 30–45°C (Estimated; tetralones often exist as low-melting solids).[1][2]

-

LogP: ~2.8 (Lipophilic; capable of crossing biological membranes).[1][2]

Hazard Identification (GHS Classification)

Based on the toxicological profile of the Tetralone class and Fluorinated Aromatics, this substance is classified as a Category 2 Irritant with potential acute oral toxicity.[1][2]

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Code | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] | Metabolic activation of the ketone moiety; potential interference with redox cycles.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][4][5] | Lipophilic solvent action disrupts dermal barrier; fluorinated motif increases penetration.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2][4][5] | Direct interaction with mucosal membranes.[1][2] |

| STOT - SE | H335 | May cause respiratory irritation.[1][2][3][4] | Volatile organic vapors irritate the upper respiratory tract.[1][2] |

Safe Handling & Experimental Causality

As an Application Scientist, I emphasize that safety is not just compliance—it is the prevention of experimental failure. Tetralones are susceptible to alpha-oxidation and aldol condensation if mishandled, which degrades purity and creates unknown byproducts.[1][2]

Inert Atmosphere Protocol

Requirement: Handle under Nitrogen (N₂) or Argon (Ar).[1]

-

Causality: The alpha-carbon (C2 position) is acidic.[1][2] Exposure to atmospheric oxygen, especially in the presence of light or trace bases, can lead to the formation of hydroperoxides or alpha-diketones.[1][2]

-

Protocol: Flush headspace of storage containers with inert gas after every use.[1][2]

Weighing & Transfer Workflow

The following diagram outlines the self-validating workflow to minimize exposure and degradation.

Figure 1: Safe handling workflow emphasizing immediate dissolution to reduce surface area exposure to air.[1][2]

Synthesis & Application Context

In drug discovery, 8-Fluoro-6-methyl-1-tetralone is a high-value scaffold.[1][2] The fluorine at the C8 position is strategically placed to block metabolic hydroxylation (a common clearance pathway) or to modulate binding affinity via electronic effects.[1][2]

Key Reaction Risks[2][11]

-

Grignard Addition (1,2-Addition):

-

Alpha-Bromination:

Synthesis Utility Decision Tree

This diagram illustrates where this compound fits in a synthesis campaign and the associated safety checkpoints.

Figure 2: Synthetic divergence from the tetralone core, highlighting specific safety risks (H2 evolution, High Temp).[1][2]

Emergency Response Protocols

These protocols are designed to be self-validating : following the step inherently checks the previous one.[1][2]

Spill Response (Liquid/Solid)

-

Ventilate: Ensure fume hood sash is at the emergency position (lowered).

-

Adsorb: Use a Vermiculite or Sand dam.[1][2] Do not use combustible materials like paper towels for large spills.[1][2]

-

Neutralize: Wash the area with a dilute surfactant solution.[1][2] Tetralones are lipophilic; water alone will spread the contamination.[1][2]

First Aid

-

Eye Contact: Irrigate with water for 15 minutes .[1][2][6] Causality: Fluorinated organics can persist in lipid membranes; extended flushing is required to rely on mechanical removal.[1][2]

-

Skin Contact: Wash with soap and water .[1][2][5][7] Avoid alcohol-based sanitizers, which may increase skin permeability to the compound.[1][2]

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia (chemical pneumonitis) outweighs the benefit of expulsion.[1][2]

Storage & Stability

References

Sources

- 1. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.fr [fishersci.fr]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Characterization & Melting Point Analysis of 8-Fluoro-6-methyl-1-tetralone

[1]

Executive Summary

8-Fluoro-6-methyl-1-tetralone is a critical bicyclic building block, often implicated in the synthesis of camptothecin analogues (e.g., Exatecan derivatives) and other topoisomerase I inhibitors.[1][]

Unlike its solid analogues (e.g., 6-methoxy-1-tetralone), 8-Fluoro-6-methyl-1-tetralone is predominantly a liquid or low-melting solid at standard temperature and pressure (STP) .[1][] Consequently, the "melting point range" often requested in technical dossiers refers either to its freezing point onset (typically < 25°C) or, more commonly, to the melting point of its crystalline derivatives (oximes or semicarbazones) used for identity verification.[1][]

This guide outlines the definitive physicochemical profile, synthesis-dependent impurity markers that influence phase transitions, and the validated protocols for thermal analysis.[1][]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Understanding the structural drivers of the phase state is essential for handling and purification.[1][]

| Property | Specification | Notes |

| Chemical Name | 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one | IUPAC |

| Molecular Formula | C₁₁H₁₁FO | |

| Molecular Weight | 178.20 g/mol | |

| Physical State (STP) | Viscous Liquid / Low-Melting Solid | Tendency to supercool.[1][][3][4] |

| Predicted Boiling Point | 275°C – 285°C (at 760 mmHg) | Primary purification vector.[1] |

| Density | ~1.15 g/cm³ | |

| Melting Point (Predicted) | 15°C – 22°C | Highly dependent on purity.[1][] |

| Flash Point | > 110°C |

Structural Context & Phase Behavior

The introduction of the fluorine atom at the C8 position creates electronic repulsion with the carbonyl oxygen (periplauar effect), distorting planarity.[1][] Combined with the C6-methyl group, this asymmetry disrupts the crystal lattice packing efficiency seen in unsubstituted 1-tetralone (MP 2–7°C) or 6-methoxy-1-tetralone (MP 77–79°C).[1] Therefore, the compound remains liquid at room temperature unless high-purity seeding is employed at sub-ambient temperatures.[1]

Synthesis & Impurity Impact on Melting Range[1][2]

The "melting point" of this intermediate is a proxy for purity.[1][] Synthetic byproducts (regioisomers) act as eutectic impurities, significantly depressing the freezing point.[1]

Validated Synthetic Pathway (Friedel-Crafts Cyclization)[1][2]

The most robust route involves the cyclization of 4-(3-fluoro-5-methylphenyl)butanoic acid.[1][]

Figure 1: Synthetic pathway highlighting the regioisomer challenge.[1] The 6-fluoro-8-methyl isomer is the critical impurity affecting thermal properties.[1]

Experimental Protocols: Thermal Analysis

Since the compound is likely liquid, standard capillary melting point methods are unsuitable.[1][] Two protocols are defined below: one for the neat liquid (DSC) and one for the solid derivative (Capillary).[1][]

Protocol A: Differential Scanning Calorimetry (DSC) for Neat Compound

Objective: Determine the freezing onset and glass transition temperature (Tg).[1][]

-

Sample Prep: Hermetically seal 5–10 mg of 8-Fluoro-6-methyl-1-tetralone in an aluminum pan.

-

Cycle:

-

Equilibrate at 25°C.

-

Cool to -60°C at 10°C/min (to induce crystallization).

-

Hold for 5 min.

-

Heat to 50°C at 5°C/min.

-

-

Analysis: Identify the endothermic melt peak.

Protocol B: Derivatization (The "Solid" Melting Point)

Objective: Create a crystalline solid for traditional identity verification.[1][] Reagent: Semicarbazide Hydrochloride.[1][]

-

Dissolution: Dissolve 0.5 g of 8-Fluoro-6-methyl-1-tetralone in 5 mL ethanol.

-

Addition: Add 0.5 g Semicarbazide HCl and 0.8 g Sodium Acetate dissolved in minimal water.

-

Reflux: Heat on a steam bath for 30 minutes.

-

Crystallization: Cool on ice. The semicarbazone derivative will precipitate.[1][]

-

Recrystallization: Purify from ethanol/water.

-

Measurement: Measure MP of the dry solid.

-

Target Range (Derivative):210°C – 215°C (Typical for tetralone semicarbazones).[1][]

-

Analytical Workflow for Quality Assurance

To ensure the "melting point" data is valid, it must be corroborated by orthogonal methods.[1]

Figure 2: Integrated workflow for characterizing liquid tetralone intermediates.

References

-

Tetralone Homolog Data : 1-Tetralone (CAS 529-34-0) is a liquid (MP 2-7°C); 6-Fluoro-1-tetralone (CAS 703-67-3) is a liquid (BP 120-122°C @ 0.5 mmHg).[1][]

-

Source: [1]

-

-

Synthetic Methodology: "Friedel-Crafts Cyclization of Substituted Phenylbutyric Acids." Journal of Organic Chemistry.

-

Source: [1]

-

-

Exatecan Intermediates: "Synthesis of 8-amino-6-fluoro-1-tetralone derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold).

-

Source: [1][]

-

- General Characterization: "Identification of Organic Compounds: Preparation of Derivatives." Vogel's Textbook of Practical Organic Chemistry.

Note: Due to the specialized nature of 8-Fluoro-6-methyl-1-tetralone, specific experimental values should be validated internally using the protocols defined in Section 4.

Navigating a Niche Scaffold: A Technical Guide to 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine and methyl groups can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, making them attractive for drug discovery programs. This in-depth technical guide addresses the synthesis, characterization, and potential applications of a novel, yet not commercially available, tetralone derivative: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one. Due to its absence from commercial catalogs, this guide provides a comprehensive, field-proven perspective on its de novo synthesis, leveraging established chemical transformations. Furthermore, we delve into the prospective utility of this compound in modern drug discovery, particularly in the realms of oncology and neuroscience, supported by an analysis of the role of fluorinated scaffolds in medicinal chemistry.

Introduction: The Rationale for Fluorinated and Methylated Tetralones

The 3,4-dihydronaphthalen-1(2H)-one, or α-tetralone, core is a versatile building block in organic synthesis and medicinal chemistry.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating interaction with biological targets. The incorporation of a fluorine atom can have profound effects on a molecule's properties.[2] Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[3][4][5] Concurrently, a methyl group can provide a lipophilic anchor, improve metabolic stability, and offer a point for further chemical modification. The combination of these two substituents on the tetralone ring system, as in this compound, presents a unique opportunity to explore novel chemical space and develop new therapeutic agents.

De Novo Synthesis: A Proposed Pathway

Given the lack of commercial suppliers, researchers interested in this compound must rely on chemical synthesis. A plausible and efficient route involves an intramolecular Friedel-Crafts acylation of a suitably substituted 4-arylbutyric acid.[6][7] This multi-step synthesis is outlined below.

Synthetic Workflow Diagram

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

Bioisosteric Properties of 8-Fluoro-6-methyl-1-tetralone in Drug Design: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of bioisosteres is essential for overcoming developability bottlenecks such as poor metabolic stability, off-target toxicity, and suboptimal target affinity[1]. Among privileged bicyclic scaffolds, 8-Fluoro-6-methyl-1-tetralone emerges as a highly specialized, conformationally restricted building block. By integrating a rigidified tetralone core with precise stereoelectronic and lipophilic substitutions, this scaffold offers drug development professionals a powerful tool for designing CNS-active agents, kinase inhibitors, and steroid mimetics.

This whitepaper deconstructs the structural rationale, physicochemical profile, and synthetic methodologies associated with 8-Fluoro-6-methyl-1-tetralone, providing a comprehensive guide for its application in rational drug design.

Structural and Bioisosteric Rationale

The architectural brilliance of 8-Fluoro-6-methyl-1-tetralone lies in the synergistic effects of its three core components: the bicyclic framework, the lipophilic 6-methyl shield, and the stereoelectronically active 8-fluoro substituent.

The Tetralone Core: Conformational Restriction

The 1-tetralone moiety is a well-documented bicyclic aromatic ketone present in numerous pharmaceutical agents, including acetylcholinesterase inhibitors and antidepressants[2]. In drug design, it serves as a conformationally locked bioisostere for open-chain aryl ketones. By tethering the carbonyl group to the aromatic ring via a saturated two-carbon bridge, the scaffold minimizes the entropic penalty of binding, ensuring the C1 carbonyl—a critical hydrogen-bond acceptor—is permanently oriented in a predictable 3D vector[1].

The 6-Methyl Substituent: Lipophilic Bulk and Metabolic Shielding

The introduction of a methyl group at the 6-position serves a dual bioisosteric function. First, it acts as an isostere for a chlorine atom or a trifluoromethyl (

The 8-Fluoro Substituent: The Peri-Effect

The substitution of hydrogen by fluorine is a premier monovalent isosteric replacement[4]. While their van der Waals radii are similar (1.20 Å for H vs. 1.35 Å for F), fluorine's extreme electronegativity fundamentally alters the electronic landscape[4].

In this scaffold, the fluorine atom is situated peri to the C1 carbonyl. This spatial proximity induces a profound stereoelectronic phenomenon known as the peri-fluoro effect[5]. The highly electronegative fluorine exerts strong dipole-dipole repulsion against the carbonyl oxygen. This interaction restricts the conformational flexibility of the fused ring system, locking it into a rigid geometry[5]. Furthermore, the peri-fluorine exerts a strong inductive effect, pulling electron density away from the aromatic system, while simultaneously capable of donating a lone pair through mesomeric resonance, thereby fine-tuning the pKa and hydrogen-bond accepting capacity of the adjacent carbonyl[4].

Pharmacophore mapping and bioisosteric logic of the 8-Fluoro-6-methyl-1-tetralone scaffold.

Quantitative Physicochemical Profiling

The strategic addition of the 6-methyl and 8-fluoro groups significantly alters the physicochemical properties of the base tetralone scaffold. The table below summarizes the comparative data, highlighting how these bioisosteric replacements optimize the molecule for drug-like space (Rule of 5 compliance).

| Compound | Molecular Weight ( g/mol ) | cLogP (Estimated) | TPSA (Ų) | Key Developability Advantage |

| 1-Tetralone | 146.19 | ~2.00 | 17.1 | Baseline scaffold; metabolically vulnerable. |

| 6-Methyl-1-tetralone | 160.21[2] | ~2.50 | 17.1 | Enhanced lipophilicity; blocks 6-hydroxylation. |

| 8-Fluoro-1-tetralone | 164.18[6] | ~2.20 | 17.1 | Conformational locking via peri-effect. |

| 8-Fluoro-6-methyl-1-tetralone | 178.20 | ~2.70 | 17.1 | Optimal balance of metabolic stability and rigidity. |

Experimental Protocols: Synthesis and Validation

To ensure high scientific integrity and reproducibility, the synthesis of 8-Fluoro-6-methyl-1-tetralone must be executed using a modified non-aqueous Balz-Schiemann approach. This protocol utilizes a diazonium tetrafluoroborate intermediate, adapted from validated methodologies for peri-fluorinated tetralones[6].

Step-by-Step Synthetic Methodology

Step 1: Non-Aqueous Diazotization

-

Procedure: Dissolve 8-amino-6-methyl-1-tetralone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add boron trifluoride etherate (

, 1.5 equiv)[6]. -

Causality: The

acts as both a Lewis acid to activate the amine and a direct source of the tetrafluoroborate ( -

Reaction: Dropwise add a solution of tert-butyl nitrite (1.2 equiv) in DCM. Stir vigorously at 0 °C for 1 hour[6].

-

Causality: tert-Butyl nitrite is an organic-soluble nitrosating agent that efficiently converts the primary amine into a diazonium salt without requiring aqueous acidic conditions, preventing unwanted side reactions with the tetralone core[6].

Step 2: Intermediate Isolation (Self-Validating Checkpoint)

-

Procedure: Cool the mixture in a dry ice bath and dilute with pentane. Stir for 10 minutes, allow the solid to settle, and decant the solvent. Repeat once and dry the solid under vacuum[6].

-

Causality: Pentane acts as an anti-solvent. The dramatic drop in polarity forces the diazonium tetrafluoroborate intermediate to precipitate, allowing for the removal of unreacted nitrosating agent[6].

-

Validation: The formation of a distinct solid precipitate serves as a visual checkpoint. An LC-MS aliquot should be taken to confirm the mass of the diazonium species.

Step 3: Thermal Decomposition (Fluorination)

-

Procedure: Suspend the dried diazonium solid in heptane and heat at 100 °C for 2 hours[6].

-

Causality: Thermal energy drives the extrusion of nitrogen gas (

), generating a highly reactive aryl cation that immediately abstracts a fluoride ion from the

Step 4: Purification

-

Procedure: Cool to room temperature, dissolve in DCM, and wash sequentially with water and brine. Dry over anhydrous

, filter, and concentrate. Purify via Biotage column chromatography (silica gel, hexane/ethyl acetate gradient)[6].

Step-by-step synthetic workflow for 8-Fluoro-6-methyl-1-tetralone via diazonium intermediate.

Conclusion

The 8-Fluoro-6-methyl-1-tetralone scaffold represents a masterclass in applied bioisosterism. By combining the conformational rigidity of a bicyclic ketone with the metabolic shielding of a 6-methyl group and the stereoelectronic locking of a peri-fluoro substituent, medicinal chemists can deploy this building block to solve complex developability problems. Its predictable synthetic route and robust physicochemical profile make it an invaluable asset in the pursuit of novel, highly selective therapeutics.

References

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.

- Bioisosterism: A Rational Approach in Drug Design. The University of Tokyo.

- 6-Methyl-1-tetralone | 51015-29-3. Benchchem.

- 628731-58-8 | CAS D

- Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines.

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. drughunter.com [drughunter.com]

- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 5. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 628731-58-8 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to the Metabolic Stability of 8-Fluoro Substituted Tetralones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Tetralone Scaffolds

The tetralone core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1] However, like many therapeutic candidates, tetralone derivatives can be susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[2][3][4] This metabolic liability can lead to poor pharmacokinetic profiles, reduced bioavailability, and the formation of potentially toxic metabolites, thereby hindering their development into effective drugs.[5][6]

A well-established strategy to enhance the metabolic stability of drug candidates is the introduction of fluorine atoms at metabolically vulnerable positions.[7][8][9][10][11] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP450 enzymes compared to a carbon-hydrogen (C-H) bond.[9][12] By strategically placing a fluorine atom, such as at the 8-position of the tetralone ring, medicinal chemists can effectively "shield" the molecule from metabolic attack, thereby improving its drug-like properties.[11][13][14] This guide provides a comprehensive overview of the metabolic stability of 8-fluoro substituted tetralones, including their presumed metabolic pathways, the rationale behind the 8-fluoro substitution, and a detailed protocol for assessing their metabolic stability in vitro.

Presumed Metabolic Pathways of Tetralones

The metabolism of the parent tetralin structure primarily involves hydroxylation at various positions, followed by conjugation reactions such as glucuronidation.[15] For tetralones, the metabolic landscape is likely to be dominated by the following transformations, catalyzed predominantly by CYP450 enzymes:[2][3][16]

-

Aromatic Hydroxylation: The aromatic ring of the tetralone is susceptible to hydroxylation at positions 5, 6, 7, and 8. This is a common metabolic pathway for many aromatic compounds.[2][3]

-

Reduction of the Ketone: The ketone functional group can be reduced to a secondary alcohol, forming the corresponding tetralol.

-

Aliphatic Hydroxylation: The saturated portion of the tetralone ring can also undergo hydroxylation, although this is generally less favored than aromatic hydroxylation.

Following these initial Phase I metabolic reactions, the newly introduced hydroxyl groups can undergo Phase II conjugation with endogenous molecules like glucuronic acid, leading to more water-soluble metabolites that are readily excreted.[15]

Caption: General metabolic pathways of tetralones.

The Impact of 8-Fluoro Substitution on Metabolic Stability

The strategic placement of a fluorine atom at the 8-position of the tetralone ring is anticipated to significantly enhance its metabolic stability through several mechanisms:

-

Blocking a Key Metabolic Hotspot: The 8-position is a prime site for aromatic hydroxylation. By replacing the C-H bond with a much stronger C-F bond, this metabolic pathway is effectively blocked.[9][11]

-

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring can inductively withdraw electron density.[9][10] This can deactivate the ring towards electrophilic attack by CYP450 enzymes, thereby reducing the rate of hydroxylation at other positions as well.[14]

-

Altered Binding Affinity: The introduction of a fluorine atom can alter the way the molecule binds to the active site of metabolizing enzymes.[17][18] This can lead to a less favorable orientation for metabolism, further contributing to increased stability.

The net result of these effects is a slower rate of metabolism, leading to a longer in vivo half-life, increased systemic exposure, and potentially a more favorable safety profile due to the reduced formation of metabolites.[7][8]

Caption: Impact of 8-fluoro substitution on metabolic stability.

In Vitro Assessment of Metabolic Stability: A Detailed Protocol

The most common and reliable method for assessing the in vitro metabolic stability of a compound is the liver microsomal stability assay.[5][19][20][21] Liver microsomes are subcellular fractions that are rich in CYP450 enzymes.[20][22] This protocol outlines a standard procedure for determining the metabolic stability of 8-fluoro substituted tetralones.

Materials and Equipment:

-

Human liver microsomes (pooled from multiple donors)

-

Test compound (8-fluoro substituted tetralone) and non-fluorinated analog

-

Positive control compounds (e.g., verapamil, testosterone)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or methanol (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis[23]

Experimental Workflow:

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and the non-fluorinated analog in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Thaw the human liver microsomes on ice and dilute to the desired working concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomal suspension.

-

Add the test compound to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

-

Reaction Initiation and Termination:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing and Analysis:

Data Analysis and Interpretation:

The rate of disappearance of the parent compound over time is used to determine its metabolic stability. The data is typically plotted as the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, the in vitro half-life (t½) and the intrinsic clearance (CLint) can be calculated.[6][20]

Data Presentation: Comparative Metabolic Stability

| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Tetralone-A | (Non-fluorinated) | 15 | 46.2 |

| 8-Fluoro-Tetralone-A | (Fluorinated) | > 60 | < 11.6 |

| Verapamil | (Positive Control) | 12 | 57.8 |

Data presented is hypothetical and for illustrative purposes.

The expected outcome is that the 8-fluoro substituted tetralone will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, demonstrating enhanced metabolic stability.

Conclusion

The strategic incorporation of an 8-fluoro substituent into the tetralone scaffold is a powerful approach to mitigate metabolic liabilities. By blocking a key site of oxidative metabolism and altering the electronic properties of the molecule, this substitution can significantly enhance metabolic stability. The in vitro liver microsomal stability assay is a robust and essential tool for evaluating the effectiveness of this strategy in early drug discovery. The insights gained from such studies are critical for guiding lead optimization efforts and selecting drug candidates with improved pharmacokinetic profiles for further development.

References

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Mezencev, R. (2020). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 1-10. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

-

Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. [Link]

-

MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

Powers, J. C., & Asaad, N. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6532. [Link]

-

Böhm, H. J., Banner, D., & Weber, L. (2004). The role of fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

-

News-Medical. (2018, September 6). Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs. [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

-

U.S. Food and Drug Administration. (2012). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]

-

Wernevik, J., Giordanetto, F., & H-G, L. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]

-

Ma, B., & Chowdhury, S. K. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 12(8), 755-767. [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

-

MTTlab. (n.d.). Microsomal Stability Assay. [Link]

-

Wang, S., & O'Hagan, D. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 83(23), 14167-14180. [Link]

-

Elliott, T. H., & Hanam, J. (1968). The metabolism of tetralin. Biochemical Journal, 108(4), 551-559. [Link]

-

Simons, C., et al. (2005). Novel Tetralone-Derived Retinoic Acid Metabolism Blocking Agents: Synthesis and in Vitro Evaluation with Liver Microsomal and MCF-7 CYP26A1 Cell Assays. Journal of Medicinal Chemistry, 48(23), 7266-7275. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetralones. [Link]

-

Simons, C., et al. (2005). Novel Tetralone-Derived Retinoic Acid Metabolism Blocking Agents: Synthesis and in Vitro Evaluation with Liver Microsomal and MCF-7 CYP26A1 Cell Assays. Journal of Medicinal Chemistry, 48(23), 7266-7275. [Link]

-

Simons, C., et al. (2005). Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays. Journal of Medicinal Chemistry, 48(23), 7266-7275. [Link]

-

Fasan, R. (2012). Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. Angewandte Chemie International Edition, 51(4), 930-934. [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

- Google Patents. (1995). WO1995015299A1 - Process for preparing a chiral tetralone.

-

Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). Cytochrome P450 Mediated Drug Metabolism. In A. G. E. Wilson (Ed.), New Horizons in Predictive Drug Metabolism and Pharmacokinetics (pp. 66-78). Royal Society of Chemistry. [Link]

-

Creative Biolabs. (2025, June 23). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

-

Tiscione, E., et al. (2021). Metabolism study and toxicological determination of mephtetramine in biological samples by liquid chromatography coupled with high-resolution mass spectrometry. Drug Testing and Analysis, 13(6), 1165-1173. [Link]

-

ResearchGate. (2014, August 11). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. [Link]

-

Wang, S., & O'Hagan, D. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 83(23), 14167-14180. [Link]

-

ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

ACS Omega. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]

-

BioPharma Services. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations. [Link]

-

BioPharma Services. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide. [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

ResearchGate. (n.d.). Effect of the fluorine atom on metabolic stability. % remaining: .... [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

Cambridge Open Engage. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

Sources

- 1. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 2. books.rsc.org [books.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. metabolon.com [metabolon.com]

- 5. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 6. nuvisan.com [nuvisan.com]

- 7. annualreviews.org [annualreviews.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 11. tandfonline.com [tandfonline.com]

- 12. news-medical.net [news-medical.net]

- 13. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The metabolism of tetralin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 21. mttlab.eu [mttlab.eu]

- 22. mttlab.eu [mttlab.eu]

- 23. resolvemass.ca [resolvemass.ca]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis and Scale-Up Protocol for 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (Synonym: 8-Fluoro-6-methyl-1-tetralone) CAS Registry Number: 1273677-35-2[1][2]

Executive Summary

Fluorinated tetralones are highly privileged scaffolds in medicinal chemistry, frequently utilized to impart metabolic stability and conformational restriction in CNS-active agents and kinase inhibitors. The synthesis of This compound presents a unique regiochemical challenge: the intramolecular cyclization of the precursor must be strictly controlled to avoid the formation of unwanted structural isomers.

This application note details a robust, four-step synthetic workflow starting from commercially available 1-bromo-3-fluoro-5-methylbenzene. By leveraging a palladium-catalyzed Heck coupling, followed by olefin reduction, ester saponification, and a highly regioselective intramolecular Friedel-Crafts acylation using Eaton’s reagent[3][4], this protocol ensures high fidelity, excellent yields, and scalability.

Mechanistic Rationale & Pathway Design (Expertise & Experience)

As process scientists, our primary objective is to design routes that are not only high-yielding but mechanistically predictable and self-correcting. The synthesis is built upon two critical design pillars:

I. Chain Elongation via Heck Coupling

To install the necessary four-carbon aliphatic chain, we utilize a Mizoroki-Heck cross-coupling between 1-bromo-3-fluoro-5-methylbenzene and methyl 3-butenoate.

-

Causality of Reagent Choice: Methyl 3-butenoate is chosen over gaseous olefins (like ethylene) to avoid pressurized reactors. During the Heck catalytic cycle,

-hydride elimination typically results in double-bond migration, yielding the conjugated methyl 4-arylbut-2-enoate as the thermodynamic sink. Because the subsequent step is a global catalytic hydrogenation, this olefin isomerization is inconsequential, making the process highly robust and forgiving.

II. Regioselective Friedel-Crafts Acylation

The pivotal step is the intramolecular Friedel-Crafts acylation of 4-(3-fluoro-5-methylphenyl)butanoic acid. The aromatic ring possesses two theoretical sites for cyclization: C6 (ortho to fluorine, para to methyl) and C2 (ortho to methyl, para to fluorine).

-

Electronic Degeneracy: Both C2 and C6 attacks lead to a Wheland intermediate where the positive charge is delocalized across the carbons bearing the alkyl chain, the methyl group, and the fluorine atom. Electronically, both pathways are highly activated.

-

Steric Differentiation (The Deciding Factor): The regioselectivity is entirely dictated by steric hindrance. The van der Waals radius of a methyl group (2.00 Å) is significantly larger than that of a fluorine atom (1.47 Å). Cyclization at C2 requires the acylium ion to attack between the bulky alkyl tether and the methyl group—a high-energy transition state. Conversely, attack at C6 occurs between the alkyl tether and the much smaller fluorine atom. This steric differentiation drives the reaction exclusively toward the C6 position, yielding the target 8-fluoro-6-methyl-1-tetralone without detectable levels of the 6-fluoro-8-methyl isomer.

Fig 1. Four-step synthetic workflow for this compound.

Fig 2. Regioselectivity logic driven by steric differentiation during Friedel-Crafts acylation.

Experimental Protocols (Trustworthiness & Self-Validation)

The following procedures are engineered to be self-validating; at each step, clear physical or spectroscopic indicators confirm the success of the transformation before proceeding.

Step 1: Synthesis of Methyl 4-(3-fluoro-5-methylphenyl)but-2-enoate

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, add 1-bromo-3-fluoro-5-methylbenzene (50.0 g, 264 mmol), methyl 3-butenoate (39.7 g, 396 mmol), and anhydrous DMF (250 mL).

-

Catalyst Addition: Degas the solution with N₂ for 15 minutes. Add triethylamine (73.5 mL, 528 mmol), tri(o-tolyl)phosphine (8.0 g, 26.4 mmol), and palladium(II) acetate (2.96 g, 13.2 mmol).

-

Reaction: Heat the mixture to 100 °C under N₂ for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (500 mL), and wash sequentially with water (3 × 200 mL) and brine (200 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel plug (Hexanes/EtOAc 9:1).

-

Self-Validation & QC: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide (

) will disappear, replaced by a strongly UV-active spot (

Step 2: Synthesis of Methyl 4-(3-fluoro-5-methylphenyl)butanoate

-

Setup: Dissolve the intermediate from Step 1 (approx. 50 g) in HPLC-grade Methanol (300 mL) in a hydrogenation flask.

-

Reaction: Carefully add 10% Pd/C (5.0 g, 10 wt%). Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4 hours.

-

Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess MeOH. Concentrate the filtrate under reduced pressure to yield a colorless oil.

-

Self-Validation & QC: The reaction is complete when H₂ uptake ceases.

H NMR must show the complete disappearance of the olefinic signals and the emergence of three distinct aliphatic methylene multiplets between

Step 3: Synthesis of 4-(3-Fluoro-5-methylphenyl)butanoic acid

-

Setup: Dissolve the saturated ester (45.0 g, 214 mmol) in a mixture of THF (200 mL) and H₂O (100 mL).

-

Reaction: Add lithium hydroxide monohydrate (26.9 g, 642 mmol) in one portion. Stir at room temperature for 6 hours.

-

Workup: Remove THF under reduced pressure. Dilute the aqueous layer with water (100 mL) and wash with diethyl ether (100 mL) to remove non-polar impurities. Acidify the aqueous layer with 2M HCl to pH 2 at 0 °C. Extract the precipitated acid with EtOAc (3 × 150 mL). Dry over Na₂SO₄ and concentrate to yield a white solid.

-

Self-Validation & QC: TLC in non-polar solvents will show a baseline spot. IR spectroscopy is the best rapid QC tool here: look for the appearance of a massive, broad O-H stretch from 2500–3000 cm⁻¹ and a shift in the carbonyl stretch to ~1710 cm⁻¹.

Step 4: Intramolecular Friedel-Crafts Acylation (Eaton's Reagent)

Note: Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is utilized here as it avoids the extreme viscosity and mass-transfer issues associated with traditional Polyphosphoric Acid (PPA)[3][4][5].

-

Setup: To a 250 mL round-bottom flask, add the carboxylic acid from Step 3 (35.0 g, 178 mmol).

-

Reaction: Slowly add Eaton’s Reagent (175 mL, 5 volumes). The mixture will become a homogenous, deep amber solution. Heat to 75 °C and stir for 2 hours[3][5].

-

Workup: Cool the mixture to room temperature and carefully pour it over vigorously stirred crushed ice (500 g). Extract the resulting aqueous suspension with EtOAc (3 × 200 mL). Wash the combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization (Hexanes/EtOAc) or column chromatography.

-

Self-Validation & QC: The successful formation of the tetralone ring is visually indicated by the reaction turning a deep amber color. IR spectroscopy will confirm the loss of the broad carboxylic acid O-H stretch and the appearance of a sharp, conjugated ketone C=O stretch at ~1680 cm⁻¹.

Quantitative Data Presentation

| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Key Analytical Marker |

| 1 | Methyl 4-(3-fluoro-5-methylphenyl)but-2-enoate | 82% | >95% | |

| 2 | Methyl 4-(3-fluoro-5-methylphenyl)butanoate | 95% | >98% | Disappearance of alkene signals in |

| 3 | 4-(3-Fluoro-5-methylphenyl)butanoic acid | 92% | >98% | Broad OH stretch in IR (~2500–3000 cm⁻¹) |

| 4 | This compound | 78% | >99% |

References

-

Palladium-Catalyzed Vinylation of Organic Halides (The Heck Reaction), Organic Reactions,[Link]

-

Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid (Eaton's Reagent Original Paper), Journal of Organic Chemistry,[Link]

Sources

Application Note: Regioselective Synthesis of 8-Fluoro-6-methyl-1-tetralone via Intramolecular Friedel-Crafts Acylation

Introduction & Strategic Rationale

The 1-tetralone (3,4-dihydronaphthalen-1(2H)-one) scaffold is a privileged pharmacophore in drug discovery, frequently serving as a rigidified core for kinase inhibitors, antidepressants, and oncology therapeutics. The synthesis of multi-substituted tetralones, such as 8-fluoro-6-methyl-1-tetralone , presents a unique synthetic challenge: controlling the regioselectivity of the ring closure.

This application note details the intramolecular Friedel-Crafts acylation of 4-(3-fluoro-5-methylphenyl)butanoic acid . By leveraging the distinct steric and electronic profiles of the fluorine and methyl substituents, we can drive the cyclization to proceed with high regiocontrol, yielding the desired 8-fluoro-6-methyl isomer.

Mechanistic Causality & Regioselectivity (Expertise & Experience)

The Friedel-Crafts acylation relies on the generation of a highly reactive, resonance-stabilized acylium ion [1]. Unlike intermolecular alkylations, acylations do not suffer from carbocation rearrangements. However, because the resulting ketone product acts as a Lewis base and forms an irreversible complex with the Lewis acid catalyst (e.g.,

The Regiochemical Dilemma

Activation of 4-(3-fluoro-5-methylphenyl)butanoic acid yields an acylium ion tethered to a di-substituted aromatic ring. Cyclization can theoretically occur at two ortho positions relative to the aliphatic chain:

-

C2 Position: Located between the alkyl chain and the fluorine atom.

-

C6 Position: Located between the alkyl chain and the methyl group.

Electronic vs. Steric Control

Electronically, the arenium ion intermediates for both pathways distribute their positive charge across the exact same carbons (C1, C3, C5 of the original phenyl ring). Both pathways benefit from the

However, the regioselectivity is overwhelmingly dictated by steric hindrance . The van der Waals radius of a methyl group (~2.00 Å) is significantly larger than that of a fluorine atom (~1.47 Å). The bulky acylium-

Figure 1: Mechanistic pathway and regioselective steric logic of the intramolecular acylation.

Experimental Protocols (Trustworthiness)

To ensure a self-validating system, two distinct methodologies are provided. Protocol A is the classical two-step approach offering the highest yield and regioselectivity. Protocol B utilizes Eaton's Reagent for a greener, one-pot direct cyclization, ideal for rapid library generation.

Protocol A: Classical Two-Step Synthesis ( Mediated)

This protocol relies on the intermediate formation of an acid chloride, ensuring complete conversion before the introduction of the Lewis acid.

Step 1: Acid Chloride Formation

-

Charge a flame-dried round-bottom flask with 4-(3-fluoro-5-methylphenyl)butanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent, accelerating the chlorination.

-

Cool the mixture to 0 °C under an inert atmosphere (Nitrogen/Argon).

-

Add oxalyl chloride (1.2 eq) dropwise. Observe gas evolution (

, -

Warm to room temperature (RT) and stir for 2 hours.

-

Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and dissolved gases, yielding the crude acid chloride as a yellow oil.

Step 2: Intramolecular Cyclization

-

Redissolve the crude acid chloride in anhydrous DCM (10 mL/g) and cool to 0 °C.

-

Add anhydrous Aluminum Chloride (

, 1.5 eq) in small portions. The solution will turn deep orange/red, indicating the formation of the acylium- -

Stir at 0 °C for 1 hour, then allow the reaction to warm to RT and stir for an additional 4 hours. Monitor via TLC (quench an aliquot in methanol to observe the methyl ester).

-

Quench: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Causality: Quenching with acid rather than plain water prevents the formation of insoluble aluminum hydroxide gels, which cause severe emulsions and trap the product.

-

Separate the organic layer. Extract the aqueous phase twice with DCM.

-

Wash the combined organics with saturated aqueous

(to remove trace acidic byproducts) and brine. -

Dry over anhydrous

, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure product.

Protocol B: Direct One-Pot Cyclization (Eaton's Reagent)

-

Charge a flask with 4-(3-fluoro-5-methylphenyl)butanoic acid (1.0 eq).

-

Add Eaton's Reagent (7.7 wt%

in methanesulfonic acid, 10 mL/g of substrate). -

Heat the mixture to 60 °C and stir for 4–6 hours.

-

Cool to RT and carefully pour the viscous mixture into ice water.

-

Extract with Ethyl Acetate (3x). Wash the combined organics with saturated

until the aqueous phase is basic (pH > 7). -

Wash with brine, dry over

, and concentrate.

Figure 2: Comparative experimental workflows for the synthesis of 8-fluoro-6-methyl-1-tetralone.

Quantitative Data & Analytical Expectations

Table 1: Protocol Comparison Matrix

| Parameter | Protocol A (Classical | Protocol B (Eaton's Reagent) |

| Reagents | Oxalyl Chloride, | |

| Solvent | Anhydrous DCM | Neat (Reagent acts as solvent) |

| Temperature Profile | 0 °C | 60 °C |

| Expected Yield | 75 – 85% | 60 – 70% |

| Regiomeric Ratio (C2:C6) | > 95:5 | ~ 90:10 |

| Scalability | Excellent (up to multi-kg) | Moderate (exothermic quench) |

Table 2: Expected Analytical Signatures for 8-Fluoro-6-methyl-1-tetralone

Validation of the regiochemistry is best achieved via 1H and 19F NMR. The absence of a proton signal ortho to the carbonyl (which would appear further downfield) confirms cyclization at the C2 position.

| Analytical Method | Expected Signals / Values | Structural Interpretation |

| 1H NMR (400 MHz, | Aromatic protons at C5 and C7. Meta-coupling and F-coupling visible. | |

| Aliphatic | ||

| Aliphatic | ||

| Aryl methyl group at C6. | ||

| Aliphatic | ||

| 19F NMR (376 MHz, | Aryl fluorine at C8. | |

| LC-MS (ESI+) | m/z 179.1 | Corresponds to exact mass of |

References

Application Note: Reductive Amination of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Executive Summary

Substrate: 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS: N/A for specific isomer, analogous to 8-fluoro-1-tetralone derivatives). Reaction Class: Reductive Amination (Direct & Indirect). Primary Challenge: The 8-fluoro substituent exerts a significant peri-interaction , creating steric hindrance and electronic deactivation at the C1 carbonyl. Standard reductive amination protocols (e.g., NaBH(OAc)₃/AcOH) often result in stalled imine formation or low conversion. Recommended Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination . This Lewis acid acts as a dual-function catalyst: it activates the sterically crowded carbonyl and chemically scavenges water to drive the equilibrium toward the imine/enamine intermediate prior to reduction.

Scientific Foundation & Mechanistic Insight

The "8-Fluoro" Effect

In 1-tetralone systems, the C8 position is peri to the C1 carbonyl. Substituents at C8 project into the space of the carbonyl oxygen.

-

Steric Consequence: The 8-fluoro group prevents the optimal approach of the nucleophilic amine, slowing down the initial attack.

-

Electronic Consequence: While fluorine is inductively withdrawing (activating the carbonyl), its mesomeric donation and the repulsion between the fluorine lone pairs and the carbonyl oxygen can destabilize the tetrahedral intermediate.

Why Titanium(IV) Isopropoxide?

For hindered ketones like 8-fluoro-6-methyl-1-tetralone, thermodynamic equilibrium favors the ketone over the imine.

-

Activation: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity.

-

Water Scavenging: The reaction generates water. Ti(OiPr)₄ hydrolyzes irreversibly to TiO₂ (solid), effectively removing water and forcing the reaction to completion (Le Chatelier’s principle).

Reaction Pathway Visualization

The following diagram illustrates the critical role of Titanium in overcoming the activation energy barrier imposed by the 8-fluoro group.

Figure 1: Mechanistic pathway highlighting the dual role of Titanium(IV) Isopropoxide in overcoming peri-steric hindrance.

Experimental Protocols

Method A: Titanium(IV) Mediated Reductive Amination (Recommended)

Best for: Primary and secondary amines, hindered substrates, and maximizing yield.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Use HCl salt + Et3N if free base is volatile)

-

Catalyst: Titanium(IV) isopropoxide (1.25 – 1.5 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

Step-by-Step Protocol:

-

Complexation (The "Pre-stir"):

-

In a flame-dried round-bottom flask under Argon, dissolve the tetralone (1.0 equiv) and the amine (1.2 equiv) in absolute EtOH (0.5 M concentration).

-

Note: If using an amine hydrochloride salt, add Triethylamine (Et₃N, 1.2 equiv) to liberate the free base before adding Titanium.

-

Add Ti(OiPr)₄ (1.25 equiv) dropwise via syringe. The solution may turn slightly yellow/orange.

-

Crucial Step: Stir at ambient temperature for 6–12 hours . Do not rush this. For this specific 8-fluoro substrate, conversion to the imine is the rate-limiting step. Monitor by TLC (the imine is usually more polar than the ketone but less polar than the amine).

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add NaBH₄ (1.5 equiv) portion-wise to avoid vigorous effervescence.

-

Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

-

-

Workup (The "Titanium Crash"):

-

Caution: Quenching Ti reactions can create a gelatinous emulsion if done incorrectly.

-

Dilute with diethyl ether or EtOAc.

-

Add 2M NaOH or NH₄OH (approx. 2 mL per mmol substrate). A heavy white/gray precipitate (TiO₂) will form.

-

Filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc.

-

Transfer filtrate to a separatory funnel. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often clean enough for the next step. If purification is needed, use flash column chromatography (DCM/MeOH/NH₄OH gradients are typical for amines).

-

Method B: Sodium Cyanoborohydride (Standard)

Best for: Non-hindered amines or when Ti reagents are incompatible with other functional groups.

Reagents:

-

Substrate (1.0 equiv)

-

Amine (5.0 equiv - excess required to drive equilibrium)

-

NaBH₃CN (1.5 equiv)

-

Acetic Acid (catalytic to maintain pH 5-6)

Protocol:

-

Dissolve substrate and amine in MeOH.

-

Adjust pH to ~6 with glacial acetic acid.

-

Stir for 24-48 hours. (Expect slower kinetics due to the 8-fluoro group).

-

Warning: This method generates HCN if acidified too strongly. Work in a well-ventilated fume hood.

Data Presentation & Expectations

Expected Analytical Data

When characterizing the product (e.g., 8-fluoro-6-methyl-N-substituted-1,2,3,4-tetrahydronaphthalen-1-amine), look for these diagnostic signals:

| Technique | Diagnostic Signal | Note |

| 1H NMR | C1-H: δ 3.8 - 4.2 ppm (multiplet) | The benzylic proton alpha to the nitrogen. Shift depends on stereochemistry (cis/trans). |

| 1H NMR | C8-H: doublet or multiplet | Will show coupling to the 8-Fluoro (J_H-F). |

| 13C NMR | C1: ~50-60 ppm | Significant upfield shift from the ketone precursor (~197 ppm). |

| 19F NMR | -110 to -130 ppm | Distinct singlet (decoupled) or multiplet. |

| MS (ESI) | [M+H]+ | Clean parent ion. Fragmentation often shows loss of NH-R group. |

Stereochemical Outcomes

Reduction of 1-tetralone imines typically yields a mixture of cis and trans isomers.

-

Small reducing agents (NaBH4): Often favor the trans isomer (thermodynamic) slightly, but ratios are close to 1:1.

-

Bulky reducing agents (L-Selectride): Can enhance cis selectivity but are difficult to use with the Ti-protocol.

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Low Conversion | Steric hindrance of 8-F group preventing imine formation. | Increase Ti(OiPr)₄ to 2.0 equiv. Heat the complexation step to 40-50°C (sealed tube). |

| Gelatinous Workup | Incomplete hydrolysis of Titanium species. | Use the "2M NaOH" quench method described above. Do not use just water. |